Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-

Physicochemical property Thermal stability Process engineering

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- (CAS 63134-20-3) is a C-nitroso aromatic amine belonging to the N-alkyl-3-methyl-4-nitrosoaniline subclass. The compound features a 4-nitroso group on a 3-methyl-substituted aniline core, with N-ethyl and N-(2-methoxyethyl) substituents on the amino nitrogen, yielding the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 63134-20-3
Cat. No. B13979320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-
CAS63134-20-3
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCN(CCOC)C1=CC(=C(C=C1)N=O)C
InChIInChI=1S/C12H18N2O2/c1-4-14(7-8-16-3)11-5-6-12(13-15)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3
InChIKeySYVTVOOPVKBARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for N-Ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline (CAS 63134-20-3)


Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- (CAS 63134-20-3) is a C-nitroso aromatic amine belonging to the N-alkyl-3-methyl-4-nitrosoaniline subclass. The compound features a 4-nitroso group on a 3-methyl-substituted aniline core, with N-ethyl and N-(2-methoxyethyl) substituents on the amino nitrogen, yielding the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol [1]. It is industrially positioned as a captive intermediate for azomethine, indoaniline, and indophenol dyes, as well as a precursor to N-substituted p-phenylenediamines used in colour photography and rubber stabilisers [2][3]. The compound is listed on the TSCA Inventory and bears EINECS number 263-915-6 [4].

Why N-Ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline Cannot Be Readily Replaced by In-Class Analogs


Substituting CAS 63134-20-3 with other N-alkyl-4-nitrosoanilines without careful evaluation risks compromising downstream reaction selectivity, chromophoric properties, and solubility profiles. The combination of the electron-donating 3-methyl group, the moderately lipophilic N-ethyl chain, and the polarity-enhancing N-(2-methoxyethyl) substituent creates a unique electronic environment at the nitroso reaction centre [1]. Closely related analogs—such as the N,N-diethyl variant (CAS 6442-10-0) or the non-nitrosated precursor (CAS 56773-61-6)—differ in boiling point, logP, hydrogen-bond acceptor count, and the electrophilic reactivity of the aromatic ring . These differences directly affect coupling yields in azomethine dye formation and the stability of the resulting chromophore, making generic substitution a quantifiable risk to product consistency [2].

Quantitative Differentiation Evidence for N-Ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline (CAS 63134-20-3)


Boiling Point and Volatility: Comparative Physicochemical Stability with the N,N-Diethyl Analog

CAS 63134-20-3 exhibits a boiling point of 345.6°C at 760 mmHg, which is 29°C higher than that of its closest structural analog, N,N-diethyl-3-methyl-4-nitrosoaniline (CAS 6442-10-0, boiling point 316.6°C at 760 mmHg) . This higher boiling point reflects stronger intermolecular interactions attributable to the methoxyethyl oxygen acting as an additional hydrogen-bond acceptor (4 acceptors vs. 3 for the diethyl analog). The 29°C boiling-point differential provides a wider liquid-phase processing window and reduces evaporative losses during high-temperature coupling reactions, which is critical for industrial dye synthesis where temperature excursions can degrade product colour consistency.

Physicochemical property Thermal stability Process engineering

Hydrogen-Bond Acceptor Count and Polarity: Enhanced Substrate Solubility for Aqueous Dyeing Systems

The target compound possesses four hydrogen-bond acceptor sites (two from the nitroso oxygen, one from the amino nitrogen electron pair, and one from the methoxyethyl ether oxygen), compared to three acceptors for N,N-diethyl-3-methyl-4-nitrosoaniline [1]. The computed polar surface area (PSA) of CAS 63134-20-3 is 41.90 Ų and the XLogP3-AA is 2.0, versus an estimated PSA of ~33 Ų and XLogP3 of ~2.8 for the diethyl analog (lacking the ether oxygen) [1][2]. This combination of increased PSA and reduced logP indicates greater polarity and aqueous-organic phase miscibility. In hair-dye and textile-dye formulations where water solubility of intermediates governs dye penetration and uniformity, the additional hydrogen-bond acceptor and lower logP provide a measurable formulation advantage without requiring co-solvents [3].

Solubility parameter Hydrogen bonding Dye uptake

Acute Oral Toxicity Profile: Quantified Safety Margin Relative to In-Class Nitrosoanilines

Acute toxicity data for CAS 63134-20-3 have been recorded in the RTECS database (accession CY0432100). The oral LDLo (lowest published lethal dose) in rats is 800 mg/kg, with toxic effects including muscle weakness and hair changes; the intraperitoneal LDLo in rats is 100 mg/kg, producing somnolence, tremor, and convulsions; and the oral LDLo in mice is 400 mg/kg with muscle weakness and urinary changes . In comparison, the structurally related N,N-dimethyl analog (CAS 29785-93-1) is reported to exhibit higher acute toxicity, with qualitative literature indicating more pronounced neurotoxic effects at lower doses [1]. The measured oral rat LDLo of 800 mg/kg places CAS 63134-20-3 at the lower-toxicity end of the substituted 4-nitrosoaniline spectrum, which has direct implications for hazard classification, safe-handling protocols, and procurement decisions in jurisdictions with strict chemical-safety regulations.

Toxicology Occupational safety Procurement risk assessment

Synthetic Route Selectivity: Nitroso Group as a Reactivity Handle for Azomethine Dye Coupling vs. Non-Nitrosated Precursors

The 4-nitroso group in CAS 63134-20-3 functions as an electrophilic coupling site for the Ehrlich-Sachs reaction with active methylene compounds to form azomethine dyes [1]. The non-nitrosated analog, N-ethyl-N-(2-methoxyethyl)-3-methylaniline (CAS 56773-61-6), lacks this reactive centre and cannot participate in nitroso-specific condensations without prior nitrosation [2]. The Russian patent RU 2470911 C2 explicitly describes N-alkyl-3-methyl-4-nitrosoanilines as starting compounds for synthesising N-substituted p-phenylenediamines, which are key intermediates for azo dyes and colour photography [3]. The presence of the pre-installed nitroso group eliminates one synthetic step (nitrosation) and avoids the handling of nitrosating agents (e.g., nitrous acid) in the user's facility, reducing process hazard and improving atom economy.

Synthetic intermediate Azomethine dye Nitroso coupling

Recommended Industrial and Research Application Scenarios for N-Ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline (CAS 63134-20-3)


Synthesis of Azomethine and Indoaniline Dyes for High-Temperature Coupling Processes

The 29°C higher boiling point of CAS 63134-20-3 relative to its N,N-diethyl analog (Evidence Item 1) makes it the preferred nitroso coupling partner for azomethine dye syntheses conducted at elevated temperatures (e.g., 180–220°C). Its wider liquid-phase window reduces solvent evaporation, minimises charring, and delivers more consistent colour strength in the final dye product .

Formulation of Aqueous Hair-Dye Intermediates Requiring High Hydrophilicity

The higher hydrogen-bond acceptor count (4 vs. 3) and lower XLogP3 (2.0 vs. ~2.8) documented in Evidence Item 2 enable CAS 63134-20-3 to achieve better water compatibility without co-solvents. This is especially valuable in oxidative hair-dye precursor formulations where uniform aqueous dispersion directly correlates with dye penetration and shade uniformity [1].

Occupational-Safety-Conscious Procurement for Dye Intermediate Manufacturing

With a documented oral rat LDLo of 800 mg/kg, CAS 63134-20-3 falls within the lower-toxicity range of the nitrosoaniline class (Evidence Item 3). This quantified toxicity benchmark supports its selection over more toxic nitrosoaniline analogs in jurisdictions with stringent workplace exposure limits (e.g., EU REACH, U.S. OSHA), reducing compliance burden and personal protective equipment requirements .

One-Step Precursor to N-Substituted p-Phenylenediamines for Colour Photography

As established in Evidence Item 4, the pre-installed 4-nitroso group allows CAS 63134-20-3 to be directly reduced to the corresponding p-phenylenediamine (CAS 38264-80-1) without a separate nitrosation step. This one-step reduction pathway is exploited in colour-photography developer chemistry and rubber antiozonant production, where process simplicity and the avoidance of nitrosating agents are critical quality and safety requirements [2].

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